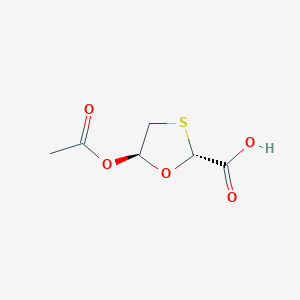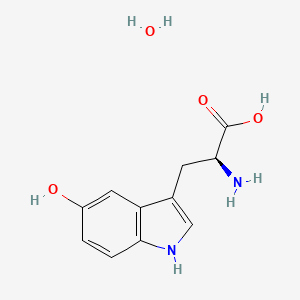
INHIBIN, ALPHA-SUBUNIT, FRAGMENT 1-32 PORCINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inhibin, alpha-subunit, fragment 1-32 porcine: is a peptide fragment derived from the alpha subunit of inhibin, a glycoprotein hormone. Inhibins are composed of an alpha subunit and a beta subunit and play a crucial role in regulating the secretion of follicle-stimulating hormone from the pituitary gland. This regulation is essential for controlling gonadal functions, including follicular development and spermatogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of inhibin, alpha-subunit, fragment 1-32 porcine involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods: Industrial production of this peptide fragment typically involves large-scale solid-phase peptide synthesis. The process is automated to ensure high yield and purity. The final product is purified using high-performance liquid chromatography to achieve a purity of over 90% .
Chemical Reactions Analysis
Types of Reactions: Inhibin, alpha-subunit, fragment 1-32 porcine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cysteine residues, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in solid-phase peptide synthesis.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Chemistry: Inhibin, alpha-subunit, fragment 1-32 porcine is used in the study of peptide synthesis and modification. It serves as a model peptide for developing new synthetic methods and understanding peptide behavior under various conditions.
Biology: This peptide fragment is used in enzyme-linked immunosorbent assays to detect inhibin antibody levels. It is also employed in studies investigating the role of inhibin in reproductive biology, including its effects on follicle-stimulating hormone secretion and gonadal function .
Medicine: this compound is used in research focused on male fertility and reproductive health. It helps in understanding the mechanisms underlying infertility and developing potential therapeutic interventions .
Industry: The peptide is used in the production of diagnostic kits for detecting inhibin levels in biological samples. These kits are essential for monitoring reproductive health and diagnosing conditions related to inhibin dysregulation.
Mechanism of Action
Inhibin, alpha-subunit, fragment 1-32 porcine exerts its effects by binding to specific receptors on the surface of pituitary cells. This binding inhibits the secretion of follicle-stimulating hormone, thereby regulating gonadal functions. The molecular targets involved include the activin receptor and the transforming growth factor-beta signaling pathway .
Comparison with Similar Compounds
- Inhibin, alpha-subunit, fragment 1-32 human
- Inhibin, beta-subunit, fragment 1-32 porcine
- Activin, alpha-subunit, fragment 1-32 porcine
Uniqueness: Inhibin, alpha-subunit, fragment 1-32 porcine is unique due to its specific amino acid sequence and its role in regulating follicle-stimulating hormone secretion. Unlike other similar compounds, it has a distinct function in reproductive biology and is used as a model peptide in various research applications .
Properties
CAS No. |
141983-93-9 |
|---|---|
Molecular Formula |
C163H248N48O43S1 |
Molecular Weight |
3600.07 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide](/img/structure/B1145928.png)
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)
![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)




